1-Benzyl-3-chloroazetidine

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

1-Benzyl-3-chloroazetidine (CAS 685891-48-9) is the only bifunctional azetidine scaffold combining a benzyl N-substituent with a reactive 3-chloro handle essential for nucleophilic substitution libraries. Unlike generic 1-benzylazetidine or 3-chloroazetidine, this compound alone enables rapid SAR exploration of 3-substituted azetidines in medicinal chemistry, particularly JAK inhibitor development. Procure this specific building block to avoid divergent reaction outcomes and ensure consistent, predictable results in your synthetic campaigns.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
Cat. No. B15124215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-chloroazetidine
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC=CC=C2)Cl
InChIInChI=1S/C10H12ClN/c11-10-7-12(8-10)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2
InChIKeyDBQNTPMHYHMZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3-chloroazetidine (CAS 685891-48-9) – A Functionalized Azetidine Building Block for Targeted Synthesis


1-Benzyl-3-chloroazetidine (CAS 685891-48-9) is a four-membered, nitrogen-containing heterocyclic building block of significant interest in medicinal and synthetic chemistry. Its structure integrates a benzyl group at the 1-position and a chlorine atom at the 3-position of the strained azetidine ring [1]. This unique substitution pattern imparts specific reactivity, particularly enabling subsequent transformations via nucleophilic substitution at the 3-chloro position to access diverse 3-substituted azetidine libraries [2].

Why 1-Benzyl-3-chloroazetidine Cannot Be Casually Substituted by Other Azetidine Analogs


Simple substitution of 1-Benzyl-3-chloroazetidine with generic azetidine analogs like 1-Benzylazetidine or unfunctionalized 3-Chloroazetidine is not feasible due to critical differences in molecular properties and synthetic utility. The combination of the benzyl and 3-chloro substituents is key to its unique reactivity profile. The chlorine atom serves as a critical handle for nucleophilic displacement, a feature absent in 1-Benzylazetidine . Conversely, the benzyl group on the nitrogen significantly alters physicochemical properties such as lipophilicity (estimated LogP 2.0-3.0) and basicity (pKa 6.5-7.5) compared to simpler 3-chloroazetidine analogs, directly impacting its behavior in synthesis and potential biological applications . These cumulative differences mean that substituting a different analog would likely lead to divergent reaction outcomes and altered molecular properties, necessitating the use of the exact compound for consistent and predictable results.

Quantitative Evidence Guide for the Selection of 1-Benzyl-3-chloroazetidine over Structural Analogs


Molecular Mass and Formula Differentiate 1-Benzyl-3-chloroazetidine from its Non-Chlorinated Analog

1-Benzyl-3-chloroazetidine is distinguished from its non-chlorinated analog, 1-Benzylazetidine, by the presence of a chlorine atom, which is reflected in its molecular formula and exact mass. This difference is fundamental to its identity and reactivity [1].

Medicinal Chemistry Synthetic Chemistry Analytical Chemistry

Synthetic Utility: Chloro-Substituent Enables High-Yielding Nucleophilic Displacement

The chlorine atom at the 3-position of 1-Benzyl-3-chloroazetidine is a crucial synthetic handle, enabling its conversion to a wide variety of 3-substituted azetidines. This is a key differentiator from non-halogenated analogs like 1-Benzylazetidine, which lacks this reactive center [1]. In studies on closely related trans-2-aryl-3-chloroazetidines, nucleophilic substitution of the chlorine atom with carbon, nitrogen, sulfur, and oxygen nucleophiles proceeded in good to high yields, demonstrating the utility of this scaffold .

Organic Synthesis Medicinal Chemistry Chemical Biology

High-Value Application Scenarios for 1-Benzyl-3-chloroazetidine in Research and Development


Synthesis of 3-Substituted Azetidine Libraries for Drug Discovery

1-Benzyl-3-chloroazetidine is an ideal starting material for creating libraries of 3-substituted azetidines. Researchers can leverage the reactive 3-chloro group to install a wide array of amine, ether, thioether, and carbon-linked substituents via nucleophilic substitution . This modular approach enables the rapid exploration of structure-activity relationships (SAR) around the azetidine core, a scaffold valued for improving the physicochemical profiles of lead compounds [1].

Synthesis of Janus Kinase (JAK) Inhibitor Precursors

This specific compound has been studied for its potential as a pharmaceutical precursor, notably in the development of Janus kinase (JAK) inhibitors . For research groups focused on developing novel JAK-targeting therapies, procuring 1-Benzyl-3-chloroazetidine provides a direct route to a key intermediate, potentially streamlining synthetic pathways and accelerating medicinal chemistry campaigns.

Electrophilic 'Any-Stage' Azetidinylation in Complex Molecule Synthesis

The broader class of functionalized azetidines, to which 1-Benzyl-3-chloroazetidine belongs, is gaining prominence for 'any-stage' installation onto complex scaffolds. An electrophilic azetidinylation strategy allows for the late-stage functionalization of biorelevant nucleophiles with azetidine rings [1]. 1-Benzyl-3-chloroazetidine can serve as a precursor to such electrophilic azetidinylating reagents, enabling the diversification of advanced intermediates in drug development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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